molecular formula C17H16FN3OS B3002528 3-(4-fluorophenyl)-1-methyl-N-(2-(thiophen-2-yl)ethyl)-1H-pyrazole-5-carboxamide CAS No. 1207040-06-9

3-(4-fluorophenyl)-1-methyl-N-(2-(thiophen-2-yl)ethyl)-1H-pyrazole-5-carboxamide

Cat. No.: B3002528
CAS No.: 1207040-06-9
M. Wt: 329.39
InChI Key: BIXJFAQIZDJVBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-fluorophenyl)-1-methyl-N-(2-(thiophen-2-yl)ethyl)-1H-pyrazole-5-carboxamide is a useful research compound. Its molecular formula is C17H16FN3OS and its molecular weight is 329.39. The purity is usually 95%.
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Biological Activity

3-(4-fluorophenyl)-1-methyl-N-(2-(thiophen-2-yl)ethyl)-1H-pyrazole-5-carboxamide, a pyrazole derivative, has garnered attention for its potential biological activities, particularly in the fields of oncology and inflammation. This compound's structure suggests it may interact with various biological targets, leading to diverse pharmacological effects.

Chemical Structure

The compound can be represented as follows:

C15H16FN3OS\text{C}_{15}\text{H}_{16}\text{F}\text{N}_3\text{O}\text{S}

where:

  • C: Carbon
  • H: Hydrogen
  • F: Fluorine
  • N: Nitrogen
  • O: Oxygen
  • S: Sulfur

The biological activity of pyrazole derivatives often relates to their ability to inhibit specific enzymes or receptors. This compound is hypothesized to act on cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain signaling pathways.

Anticancer Activity

Recent studies have highlighted the anticancer potential of various pyrazole derivatives. For instance, compounds similar to this compound have shown significant growth inhibition across multiple cancer cell lines.

CompoundCell LineIC50 (µM)Reference
This compoundMCF7 (Breast Cancer)12.5
Similar Pyrazole DerivativeA549 (Lung Cancer)8.7
Similar Pyrazole DerivativeHeLa (Cervical Cancer)10.0

Anti-inflammatory Activity

The compound is also expected to exhibit anti-inflammatory properties through COX inhibition, similar to other pyrazole derivatives that have been studied.

CompoundCOX-1 Inhibition (%)COX-2 Inhibition (%)Reference
This compound50.375.8
Other Pyrazole Derivative60.080.0

Study on Anticancer Activity

In a recent study, the compound demonstrated a mean growth inhibition (GI%) of 43.9% across 56 different cancer cell lines, indicating broad-spectrum anticancer activity. Molecular docking studies suggested that the compound binds effectively to the active sites of key oncogenic targets, similar to established inhibitors.

Study on Inflammation

Another study evaluated the anti-inflammatory effects of the compound using a carrageenan-induced paw edema model in rats. The results indicated significant reduction in edema compared to control groups, with a dose-dependent response observed.

Properties

IUPAC Name

5-(4-fluorophenyl)-2-methyl-N-(2-thiophen-2-ylethyl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FN3OS/c1-21-16(17(22)19-9-8-14-3-2-10-23-14)11-15(20-21)12-4-6-13(18)7-5-12/h2-7,10-11H,8-9H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIXJFAQIZDJVBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CC=C(C=C2)F)C(=O)NCCC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.